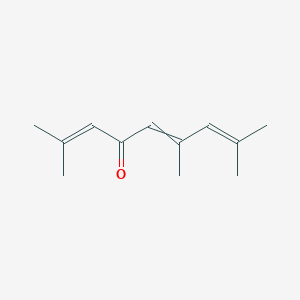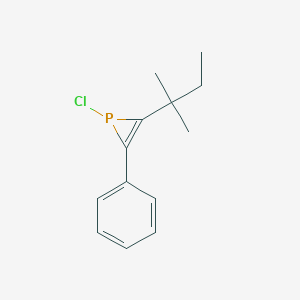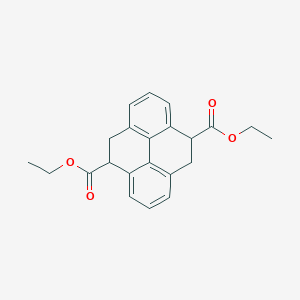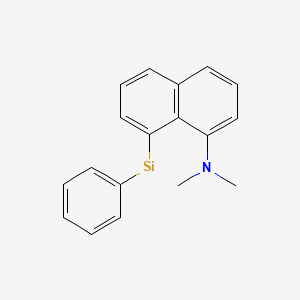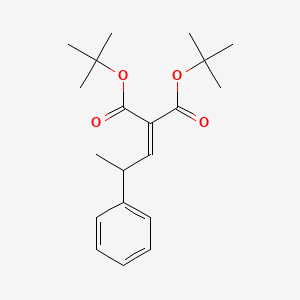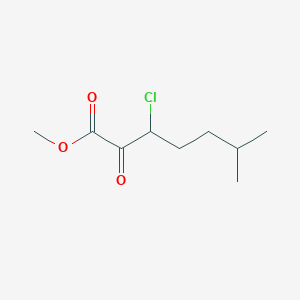
5,7-Dihydroxy-2-(4-nitrophenyl)-2,3-dihydro-4H-1-benzopyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Dihydroxy-2-(4-nitrophenyl)chroman-4-one is a compound belonging to the class of chroman-4-one derivatives. These compounds are significant due to their diverse biological and pharmaceutical activities. The chroman-4-one framework is an oxygen-containing heterocycle that serves as a major building block in many medicinal compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dihydroxy-2-(4-nitrophenyl)chroman-4-one can be achieved through various synthetic routes. One common method involves the Pechmann condensation of substituted phenols with cinnamic acid in polyphosphoric acid. The reaction mixtures are stirred on heating in a water bath at 75–80ºC for 1–1.5 hours . Another method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions, followed by cyclization of the resulting 3-aryloxypropanenitriles in trifluoroacetic acid .
Industrial Production Methods
Industrial production methods for chroman-4-one derivatives often involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of advanced catalysts and solvents to facilitate the reactions and improve the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
5,7-Dihydroxy-2-(4-nitrophenyl)chroman-4-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group results in the formation of 5,7-Dihydroxy-2-(4-aminophenyl)chroman-4-one .
Applications De Recherche Scientifique
5,7-Dihydroxy-2-(4-nitrophenyl)chroman-4-one has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 5,7-Dihydroxy-2-(4-nitrophenyl)chroman-4-one involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes and receptors, leading to its biological effects. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
Naringenin (5,7-Dihydroxy-2-(4-hydroxyphenyl)chroman-4-one): A natural flavonoid with similar structural features but different biological activities.
(S)-5,7-Dihydroxy-2-(3-hydroxy-4-methoxyphenyl)chroman-4-one: Another chroman-4-one derivative with distinct pharmacological properties.
Uniqueness
5,7-Dihydroxy-2-(4-nitrophenyl)chroman-4-one is unique due to the presence of the nitro group, which imparts specific chemical reactivity and biological activity. This distinguishes it from other similar compounds and makes it a valuable compound for various scientific and industrial applications .
Propriétés
Numéro CAS |
115809-03-5 |
|---|---|
Formule moléculaire |
C15H11NO6 |
Poids moléculaire |
301.25 g/mol |
Nom IUPAC |
5,7-dihydroxy-2-(4-nitrophenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H11NO6/c17-10-5-11(18)15-12(19)7-13(22-14(15)6-10)8-1-3-9(4-2-8)16(20)21/h1-6,13,17-18H,7H2 |
Clé InChI |
QOQDAPLOANATPX-UHFFFAOYSA-N |
SMILES canonique |
C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Chloro[1,3]thiazolo[4,5-b]quinoxalin-2-amine](/img/structure/B14291292.png)
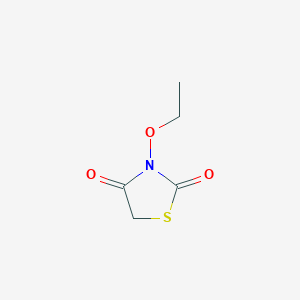
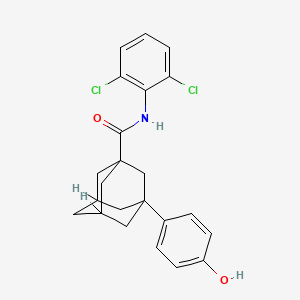
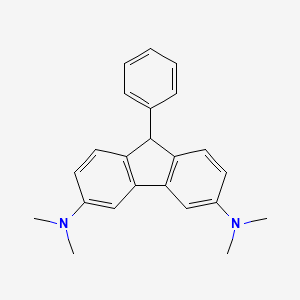
![Benzoic acid, 2-[(5-bromo-2-thiazolyl)azo]-5-(dimethylamino)-](/img/structure/B14291322.png)
